molecular formula C21H30N2O2S B11328242 N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11328242
M. Wt: 374.5 g/mol
InChI Key: NYCPTIIIIXDXPX-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide, also known as ELC5, is a synthetic compound with intriguing properties. Let’s explore its characteristics and applications.

Preparation Methods

Synthetic Routes:: The synthesis of ELC5 involves several steps. One common approach is as follows:

    Introduction of Morpholine and Thiophene Substituents: Start with adamantane-1-carboxylic acid and react it with morpholine and thiophene derivatives to form the desired intermediate.

    Amidation Reaction: The intermediate is then treated with an appropriate amine (e.g., morpholine) to form the amide bond, resulting in ELC5.

Industrial Production:: While ELC5 is not widely produced industrially, custom synthesis can yield sufficient quantities for research purposes.

Chemical Reactions Analysis

ELC5 can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: ELC5 can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield modified derivatives of ELC5, which may have distinct properties.

Scientific Research Applications

ELC5 has diverse applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Studied for its pharmacological effects.

    Industry: May find use in materials science or catalysis.

Mechanism of Action

ELC5’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

ELC5 stands out due to its unique combination of morpholine and thiophene moieties. Similar compounds include:

    (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: : Shares morpholine functionality.

    Terbutryn: : A reference herbicide with structural similarities.

Properties

Molecular Formula

C21H30N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H30N2O2S/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-2-1-7-26-19)23-3-5-25-6-4-23/h1-2,7,15-18H,3-6,8-14H2,(H,22,24)

InChI Key

NYCPTIIIIXDXPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5

Origin of Product

United States

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